Cas no 81246-79-9 (5'-O-DMT-rU)

5 '- o-dmt-ru is a modified nucleoside that can be used to synthesize rna
5'-O-DMT-rU structure
5'-O-DMT-rU structure
5'-O-DMT-rU
81246-79-9
C30H30N2O8
546.567808628082
MFCD00057909
60314
11763309

5'-O-DMT-rU Properties

Names and Identifiers

    • 5'-O-(4,4'-Dimethoxytrityl)uridine
    • 5’-DMT-rU
    • Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
    • Uridine, 5'-O-[α,α-bis(p-methoxyphenyl)benzyl]- (7CI)
    • 5'-DMT-rU
    • 5'-DMTr-uridine
    • 5'-O-DMTr-uridine
    • 5'-O-DMT-uridine
    • DMT-RIBOURIDINE
    • Uridine,5'-O-[a,a-bis(p-methoxyphenyl)benzyl]- (7CI)
    • 5'-O-(4,4'-dimethoxytrityl) uridine
    • 5'-O-(Dimethoxytrityl)-uridine
    • C30H30N2O8
    • 5 inverted exclamation mark -DMT-rU
    • 5-DMT -rU
    • 5899AH
    • AK163036
    • AX8105123
    • 5'-O-[bis(4-methoxyphenyl)phenylmethyl]uridine
    • 246D799
    • 1-((2R,3R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • 5'-O-DMT-rU
    • PCFSNQYXXACUHM-YULOIDQLSA-N
    • 1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • SCHEMBL918582
    • HY-138609
    • BS-32827
    • 81246-79-9
    • MFCD00057909
    • CS-0159302
    • E72623
    • CHEMBL3798292
    • AC-32226
    • DTXSID301250023
    • PD157773
    • 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione
    • AKOS024463756
    • J-700364
    • 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine (ACI)
    • Uridine, 5′-O-[α,α-bis(p-methoxyphenyl)benzyl]- (7CI)
    • 5′-Dimethoxytrityluridine
    • 5′-O-(4,4′-Dimethoxytrityl)uridine
    • 5a(2)-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine
    • +Expand
    • MFCD00057909
    • PCFSNQYXXACUHM-YULOIDQLSA-N
    • 1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)/t24-,26-,27-,28-/m1/s1
    • C(C1C=CC=CC=1)(C1C=CC(OC)=CC=1)(C1C=CC(OC)=CC=1)OC[C@@H]1[C@@H](O)[C@@H](O)[C@H](N2C=CC(=O)NC2=O)O1

Computed Properties

  • 546.20000
  • 3
  • 8
  • 9
  • 546.20021592g/mol
  • 40
  • 868
  • 0
  • 4
  • 0
  • 0
  • 0
  • 1
  • 2.6
  • 127

Experimental Properties

  • 2.18170
  • 132.24000

5'-O-DMT-rU Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IDMX-1g
Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
81246-79-9 ≥ 99% (HPLC)
1g
$67.00 2024-04-21
A2B Chem LLC
AI56681-1g
5'-O-(4,4'-Dimethoxytrityl)uridine
81246-79-9 97%
1g
$29.00 2024-04-19
Aaron
AR00IDV9-1g
Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
81246-79-9 97%
1g
$11.00
abcr
AB509700-1 g
5'-O-(4,4'-Dimethoxytrityl) uridine; .
81246-79-9
1g
€95.60 2023-06-14
ChemScence
CS-0159302-100mg
5'-O-DMT-rU
81246-79-9 98.06%
100mg
$50.0 2022-04-26
eNovation Chemicals LLC
D573985-100g
5'-O-(4,4'-Dimethoxytrityl)uridine
81246-79-9 97%
100g
$900 2022-10-13
MedChemExpress
HY-138609-10mM*1mLinDMSO
5'-O-DMT-rU
81246-79-9 98.06%
10mM*1mLinDMSO
¥550 2022-05-18
TRC
D481075-10mg
5'-O-(4,4'-Dimethyltrityl)uridine
81246-79-9
10mg
$ 50.00 2022-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBQS456-100mg
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenyl-methoxy]methyl]-3,4-dihydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione
81246-79-9 97%
100mg
¥108.0
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O929568-100g
5'-O-(4,4'-Dimethoxytrityl)uridine
81246-79-9 97%
100g
¥3,780.00 2022-09-28

5'-O-DMT-rU Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Pyridine ;  1 h, rt
Reference
A U-Tetrad Stabilizes Human Telomeric RNA G-Quadruplex Structure
Xu, Yan; Ishizuka, Takumi; Kimura, Takashi; Komiyama, Makoto, Journal of the American Chemical Society, 2010, 132(21), 7231-7233

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Pyridine ;  4 h, rt
Reference
Synthesis and efficient siRNA delivery of polyamine-conjugated cationic nucleoside lipids
Patil, Sachin Prakash; Yi, Jeong Wu; Bang, Eun-Kyoung; Jeon, Eun Mi; Kim, Byeang Hyean, MedChemComm, 2011, 2(6), 505-508

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Pyridine ;  rt
Reference
Solid-Phase Synthesis and On-Column Deprotection of RNA from 2'- (and 3'-) O-Levulinated (Lv) Ribonucleoside Monomers
Lackey, Jeremy G.; Sabatino, David; Damha, Masad J., Organic Letters, 2007, 9(5), 789-792

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Pyridine ;  4 h, rt
Reference
Synthesis, Structural, and Conformational Analysis of 4'-C-Alkyl-2'-O-Ethyl-Uridine Modified Nucleosides
Nikam, Rahul R.; Harikrishna, S.; Gore, Kiran R., European Journal of Organic Chemistry, 2021, 2021(6), 924-932

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Pyridine ;  12 h, rt
Reference
Cationic nucleolipids as efficient siRNA carriers
Yang, Hye Won; Yi, Jeong Wu; Bang, Eun-Kyoung; Jeon, Eun Mi; Kim, Byeang Hyean, Organic & Biomolecular Chemistry, 2011, 9(1), 291-296

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Dabco Solvents: Dichloromethane ;  3 h, rt
Reference
Novel Selectivity in Carbohydrate Reactions, IV: DABCO-Mediated Regioselective Primary Hydroxyl Protection of Carbohydrates
Gadakh, Bharat Kacheshwar; Patil, Premanand Ramrao; Malik, Satish; Kartha, K. P. Ravindranathan, Synthetic Communications, 2009, 39(13), 2430-2438

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
Reference
Reduction-triggered delivery using nucleoside-lipid based carriers possessing a cleavable PEG coating
Oumzil, Khalid; Khiati, Salim; Grinstaff, Mark W.; Barthelemy, Philippe, Journal of Controlled Release, 2011, 151(2), 123-130

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Diethyl azodicarboxylate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, cerium(3+) salt (3:1) Solvents: Acetonitrile ;  2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
An efficient and selective method for the preparation of triphenylmethyl ethers of alcohols and nucleosides
Zekri, Negar; Alamdari, Reza Fareghi, Canadian Journal of Chemistry, 2010, 88(6), 563-568

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  24 h, rt
Reference
Supramolecular assemblies of DNA with neutral nucleoside amphiphiles
Barthelemy, Philippe; Prata, Carla A. H.; Filocamo, Shaun F.; Immoos, Chad E.; Maynor, Benjamin W.; et al, Chemical Communications (Cambridge, 2005, (10), 1261-1263

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ;  rt
Reference
Self-assemblies of nucleolipid supramolecular synthons show unique self-sorting and cooperative assembling process
Nuthanakanti, Ashok; Walunj, Manisha B.; Torris, Arun; Badiger, Manohar V.; Srivatsan, Seergazhi G., Nanoscale, 2019, 11(24), 11956-11966

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Dabco ,  Tetrabutylammonium bromide ;  140 °C
Reference
Tetrabutylammonium bromide: an efficient media for dimethoxytritylation of the 5'-hydroxyl function of nucleosides
Khalafi-Nezhad, Ali; Mokhtari, Babak, Tetrahedron Letters, 2004, 45(36), 6737-6739

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ;  18 h, 60 °C
Reference
Synthesis and in vitro growth inhibitory activity of novel silyl- and trityl-modified nucleosides
Panayides, Jenny-Lee; Mathieu, Veronique; Banuls, Laetitia Moreno Y.; Apostolellis, Helen; Dahan-Farkas, Nurit; et al, Bioorganic & Medicinal Chemistry, 2016, 24(12), 2716-2724

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Pyridine ;  1 h, rt
1.2 Reagents: Water ;  rt
Reference
Tricyclanos: conformationally constrained nucleoside analogues with a new hetero-tricycle obtained from a D-ribofuranose unit
Kicsak, Mate; Mandi, Attila; Varga, Szabolcs; Herczeg, Mihaly; Batta, Gyula; et al, Organic & Biomolecular Chemistry, 2018, 16(3), 393-401

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Pyridine ;  overnight, rt
Reference
RNA interference in mammalian cells by siRNAs modified with morpholino nucleoside analogues
Zhang, Nan; Tan, Chunyan; Cai, Puqin; Zhang, Peizhuo; Zhao, Yufen; et al, Bioorganic & Medicinal Chemistry, 2009, 17(6), 2441-2446

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Pyridine
Reference
Reliable chemical synthesis of oligoribonucleotides (RNA) with 2'-O-[(triisopropylsilyl)oxy]methyl(2'-O-tom)-protected phosphoramidites
Pitsch, Stefan; Weiss, Patrick A.; Jenny, Luzi; Stutz, Alfred; Wu, Xiaolin, Helvetica Chimica Acta, 2001, 84(12), 3773-3795

5'-O-DMT-rU Raw materials

5'-O-DMT-rU Preparation Products

5'-O-DMT-rU Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81246-79-9)5'-O-DMT-rU
A848821
99%/99%/99%/99%/99%
10.0g/25.0g/50.0g/100.0g/250.0g
154.0/307.0/491.0/798.0/1596.0